Technical Guide: Physical Properties & Applications of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Technical Guide: Physical Properties & Applications of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Executive Summary
2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene (CAS: 1242249-84-8 ) is a specialized fluorinated aromatic building block critical to modern medicinal chemistry and agrochemical synthesis.[1] Characterized by a dense 1,2,3-substitution pattern, this compound leverages the unique electronic and steric properties of the trifluoromethoxy (-OCF
This guide provides a comprehensive technical profile, including physical properties, synthesis logic, handling protocols, and quality control workflows, designed for researchers optimizing lead compounds.
Part 1: Chemical Identity & Structural Analysis
The compound features a benzene ring substituted at contiguous positions, creating a crowded steric environment that influences its reactivity and binding affinity in biological targets.
| Attribute | Detail |
| IUPAC Name | 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene |
| CAS Number | 1242249-84-8 |
| Molecular Formula | C |
| Molecular Weight | 258.99 g/mol |
| SMILES | FC1=C(Br)C(OC(F)(F)F)=CC=C1 |
| Key Functional Groups | Aryl Bromide (Reactive handle), Fluorine (H-bond acceptor/metabolic block), Trifluoromethoxy (Lipophilic modulator) |
Structural Insight: The "Ortho-Effect"
The positioning of the bromine atom between the fluorine and trifluoromethoxy groups (positions 1 and 3) creates a unique electronic pocket.
-
Electronic Deficit: The cumulative electron-withdrawing induction (-I effect) from F and OCF
makes the ring highly deactivated toward electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (S Ar) or metal-halogen exchange. -
Conformational Lock: The bulky Br and OCF
groups force the OCF moiety to adopt a specific conformation orthogonal to the ring, often improving selectivity in protein binding pockets.
Part 2: Physical Properties Profile
Note: Where specific experimental values for this exact isomer are proprietary or rare, values are derived from high-confidence predictive models and close structural analogs (e.g., 2-bromo-1-chloro-3-(trifluoromethyl)benzene).
Table 1: Physicochemical Data[2][8]
| Property | Value (Experimental/Predicted) | Context & Implication |
| Physical State | Colorless to pale yellow liquid | Standard state at STP. |
| Boiling Point | 195°C - 205°C (Predicted) | High BP due to molecular weight and halogen interactions. |
| Density | 1.65 ± 0.05 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |
| LogP (Lipophilicity) | 4.1 - 4.4 | Highly lipophilic. The -OCF |
| Refractive Index | 1.48 - 1.50 | Useful for purity checks via refractometry. |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Requires organic co-solvents (DMSO, DCM) for biological assays. |
| Solubility (Organics) | Soluble | Miscible with MeOH, THF, DCM, Ethyl Acetate. |
Part 3: Synthesis & Manufacturing Logic
The synthesis of 1,2,3-substituted benzenes is challenging due to regioselectivity issues. The most robust method employs Directed Ortho Metalation (DoM) , utilizing the directing power of the fluorine and trifluoromethoxy groups.
Mechanism: The "Pocket" Lithiation
Both Fluorine and OCF
Protocol: Regioselective Lithiation-Bromination
-
Starting Material: 1-Fluoro-3-(trifluoromethoxy)benzene.
-
Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to avoid nucleophilic attack.
-
Conditions: Anhydrous THF, -78°C.
-
Electrophile: Bromine (Br
) or N-Bromosuccinimide (NBS).
Figure 1: Directed Ortho Metalation (DoM) workflow for synthesizing the target compound with high regioselectivity.
Part 4: Applications in Drug Discovery[9][10][11][12]
This compound is not just a passive scaffold; it is an active modulator of pharmacological properties.[2]
Metabolic Stability (The "Fluorine Wall")
The C-F bond is the strongest single bond in organic chemistry. Placing F and OCF
Lipophilicity Tuning
The Trifluoromethoxy group (-OCF
-
Conformational Change: Unlike -OCH
, which is often coplanar with the ring, -OCF twists out of plane, potentially filling hydrophobic pockets in enzymes more effectively. -
Permeability: It increases lipophilicity (LogP) without significantly increasing steric bulk compared to a tert-butyl group, enhancing blood-brain barrier (BBB) penetration.
Part 5: Handling, Stability & Safety
Safety Data Sheet (SDS) Highlights
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep away from light (aryl bromides can undergo photodebromination over long periods).
Solvent Compatibility Decision Tree
Figure 2: Solvent compatibility guide based on application (Reaction vs. Analysis).
Part 6: Quality Control & Characterization
To ensure the integrity of this building block, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)[5][13][14]
-
F NMR: This is the most diagnostic tool. You will see two distinct signals:
-
Signal A: ~ -58 to -60 ppm (Singlet, -OCF
). -
Signal B: ~ -100 to -120 ppm (Multiplet, Ar-F).
-
Note: The absence of coupling between these signals confirms the purity; significant splitting patterns might indicate regioisomers.
-
- H NMR: Three aromatic protons. The splitting pattern will be complex (ddd) due to H-H and H-F coupling.
GC-MS (Gas Chromatography - Mass Spectrometry)[5]
-
Molecular Ion: Look for the parent ion at m/z 258/260 (1:1 ratio due to
Br/ Br isotopes). -
Fragmentation: Loss of -OCF
(M-85) is a common fragmentation pathway.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1242249-84-8. Retrieved from [Link]
- Snieckus, V. (1990).Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
